The synthesis of Ingenol 3-Hexanoate typically involves a multi-step process that begins with the modification of the ingenol core structure. A notable method described in patent literature involves a Wittig reaction, where specific aldehydes react with phosphorus ylides to form the desired ingenol ester .
Ingenol 3-Hexanoate has a complex molecular structure characterized by its ingenol core modified with a hexanoate side chain at the C-3 position.
Ingenol 3-Hexanoate participates in various chemical reactions that enhance its biological activity. The primary reaction of interest involves esterification at the C-3 hydroxyl group of the ingenol core, which significantly alters its pharmacological properties.
The mechanism by which Ingenol 3-Hexanoate exerts its effects involves modulation of protein kinase C pathways, which are crucial in various cellular processes including proliferation and apoptosis.
Ingenol 3-Hexanoate exhibits several distinct physical and chemical properties that contribute to its utility in research.
Ingenol 3-Hexanoate has several notable applications within scientific research:
Ingenol 3-hexanoate (C₂₉H₄₄O₆; CAS 83036-61-7) is a semi-synthetic diterpenoid ester derived from the core ingenol structure, featuring a hexanoate group esterified at the C-3 hydroxyl position [1] [5]. Its molecular weight is 446.58 g/mol, and its structure retains the characteristic ingenane skeleton: a fused 5/7/7-tricyclic ring system with trans-intrabridgehead stereochemistry [2] [6]. The compound possesses nine chiral centers, with absolute configurations confirmed as 1aR,2S,5R,5aS,6S,8aS,9R,10aR [5]. The hexanoate side chain (CH₃(CH₂)₄C(=O)O-) introduces enhanced lipophilicity compared to shorter-chain analogs, which critically influences protein kinase C (PKC) binding and downstream biological activity [2] [4].
Ingenol 3-hexanoate exhibits marked hydrophobicity, with solubility limited to organic solvents like DMSO (≥50 mg/mL) and ethanol, while being practically insoluble in water (<0.1 mg/mL) [3] [5] [6]. This property necessitates formulation with solubilizing agents for in vitro applications. The compound is sensitive to light, heat, and hydrolysis, requiring storage at -20°C under desiccated conditions to prevent ester bond cleavage or epimerization [3] [6].
Table 1: Physicochemical Properties of Ingenol 3-Hexanoate
Property | Value/Description |
---|---|
Molecular Formula | C₂₉H₄₄O₆ |
Molecular Weight | 446.58 g/mol |
CAS Registry Number | 83036-61-7 |
Solubility in DMSO | ≥50 mg/mL |
Aqueous Solubility | <0.1 mg/mL |
Melting Point | 218°C (decomposition) |
Storage Conditions | -20°C, desiccated, protected from light |
Hydrolysis Sensitivity | Stable at pH 5–7; rapid degradation at pH >8 |
Ingenol derivatives vary dramatically in bioactivity based on esterification patterns. Ingenol 3-hexanoate ("IngB") is distinguished from ingenol mebutate (PEP005/ingenol-3-angelate) and ingenol-3,20-dibenzoate by its linear saturated C6 acyl chain [2] [4].
Ingenol-3-angelate (PEP005) contains an α,β-unsaturated isoprenoid chain, enhancing PKCδ binding (EC₅₀ = 211 nM) but inducing greater T-cell activation than IngB [2] [4].
Aromatic vs. Aliphatic Esters:
IngB’s aliphatic chain favors PKCθ activation, which is pivotal for NF-κB-mediated HIV reactivation without excessive inflammation [2] [4].
Anticancer Activity:While ingenol-3-angelate is FDA-approved for actinic keratosis, IngB demonstrates superior cytotoxicity in 70 cancer cell lines (avg. IC₅₀ = 0.8 μM), attributed to its balanced membrane permeability and sustained intracellular retention [3] [4].
Table 2: Structural and Functional Comparison of Key Ingenol Esters
Compound | Ester Group(s) | Key Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
Ingenol 3-Hexanoate | C-3 n-hexanoate | HIV latency reversal; broad anticancer activity | 58 nM (HIV)¹; 0.8 μM (cancer)² |
Ingenol-3-Angelate (PEP005) | C-3 angelate | Topical treatment of actinic keratosis; HIV reversal | 211 nM (HIV)¹; 0.3 μM (cancer)² |
Ingenol-3,20-Dibenzoate | C-3 benzoate + C-20 benzoate | Potent but non-selective PKC activation | 85 nM (HIV)¹; high cytotoxicity |
Ingenol Core | Unmodified | Biologically inactive | >10,000 nM |
¹HIV latency reversal in resting CD4⁺ T cells [2]; ²Antiproliferative activity in HeLa cells [3] [4]
Structure-Activity Relationship Insights:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7